[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride
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Overview
Description
“[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2551117-55-4 . The IUPAC name for this compound is (1- (2-fluoro-5-methylbenzyl)pyrrolidin-2-yl)methanamine dihydrochloride . The molecular weight of this compound is 295.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19FN2.2ClH/c1-10-4-5-13 (14)11 (7-10)9-16-6-2-3-12 (16)8-15;;/h4-5,7,12H,2-3,6,8-9,15H2,1H3;2*1H . This code provides a detailed representation of the compound’s molecular structure. For a more comprehensive molecular structure analysis, it would be beneficial to use software tools that can visualize this InChI code.Scientific Research Applications
Synthesis and Antiosteoclast Activity
A study by (Reddy et al., 2012) explored the synthesis of a new family of compounds related to piperidin-2-yl-methanamine, which showed moderate to high antiosteoclast and osteoblast activity. This research suggests potential applications in bone health and treatment of bone-related disorders.
5-HT1A Receptor-Biased Agonists for Antidepressant Activity
(Sniecikowska et al., 2019) designed derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed potential as antidepressant drug candidates due to their ability to stimulate ERK1/2 phosphorylation, indicating a novel therapeutic approach for depression.
Development of Solution Formulations for Poorly Soluble Compounds
Research conducted by (Burton et al., 2012) focused on developing formulations for poorly water-soluble compounds, including those related to pyrrolidin-1-yl)methanone. This work is significant for enhancing the bioavailability and efficacy of various drugs in clinical studies.
5-HT1A Receptor Agonists and Analgesia
(Deseure et al., 2002) studied the effects of 5-HT1A receptor agonists, including compounds structurally similar to the specified chemical, on pain relief in a rat model. The findings indicate the potential of these compounds in managing neuropathic pain and allodynia.
Novel Met Kinase Inhibitors
(Schroeder et al., 2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors, showing the therapeutic potential of such compounds in treating various cancers.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-[(2-fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c1-10-4-5-13(14)11(7-10)9-16-6-2-3-12(16)8-15;;/h4-5,7,12H,2-3,6,8-9,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDWZYPHQORORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CN2CCCC2CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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